1-cyclobutylpiperidine-4-carbaldehyde
Overview
Description
1-cyclobutylpiperidine-4-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Preparation Methods
The synthesis of 1-cyclobutylpiperidine-4-carbaldehyde typically involves the reaction of piperidine derivatives with cyclobutyl compounds under specific conditions. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-cyclobutylpiperidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium cyanoborohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-cyclobutylpiperidine-4-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Biology: The compound has potential biological activity, making it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: It is being explored for its therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in the production of specialized materials and chemicals.
Mechanism of Action
The exact mechanism of action of 1-cyclobutylpiperidine-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving G-protein coupled receptors (GPCRs) and other signaling molecules . Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-cyclobutylpiperidine-4-carbaldehyde can be compared with other piperidine derivatives such as 1-Boc-piperidine-4-carboxaldehyde and 4-Piperidinemethanol. These compounds share similar structural features but differ in their chemical reactivity and biological activity
Similar Compounds
1-Boc-piperidine-4-carboxaldehyde: Used in the synthesis of selective GPR119 agonists and other therapeutic agents.
4-Piperidinemethanol: Employed in various organic synthesis reactions and as a building block for more complex molecules.
Properties
IUPAC Name |
1-cyclobutylpiperidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEINOCBKRWDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278845 | |
Record name | 1-Cyclobutyl-4-piperidinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1425972-61-7 | |
Record name | 1-Cyclobutyl-4-piperidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1425972-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclobutyl-4-piperidinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclobutylpiperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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